molecular formula C22H34BNO7 B13042357 Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate

Cat. No.: B13042357
M. Wt: 435.3 g/mol
InChI Key: JNFFMSNIGJPWKL-INIZCTEOSA-N
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Description

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a boronic ester moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Boronic Ester: The boronic ester moiety is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron.

    Coupling Reactions: The protected amino acid derivative is coupled with the boronic ester under Suzuki-Miyaura cross-coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic ester can undergo oxidation to form the corresponding phenol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug precursor or intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

    Boronic Ester Moiety: Can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.

    Amino Group: The protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate: Lacks the boronic ester moiety.

    Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate: Contains a hydroxy group instead of a methoxy group.

Uniqueness

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate is unique due to the presence of both the Boc-protected amino group and the boronic ester moiety, which confer distinct reactivity and versatility in synthetic applications.

Properties

Molecular Formula

C22H34BNO7

Molecular Weight

435.3 g/mol

IUPAC Name

methyl (2S)-3-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C22H34BNO7/c1-20(2,3)29-19(26)24-16(18(25)28-9)13-14-10-11-17(27-8)15(12-14)23-30-21(4,5)22(6,7)31-23/h10-12,16H,13H2,1-9H3,(H,24,26)/t16-/m0/s1

InChI Key

JNFFMSNIGJPWKL-INIZCTEOSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(C(=O)OC)NC(=O)OC(C)(C)C)OC

Origin of Product

United States

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